molecular formula C10H14N2O3 B2973248 1-{[(3-Nitrophenyl)methyl]amino}propan-2-ol CAS No. 893584-07-1

1-{[(3-Nitrophenyl)methyl]amino}propan-2-ol

Cat. No.: B2973248
CAS No.: 893584-07-1
M. Wt: 210.233
InChI Key: LSDVLXCTMQQSPC-UHFFFAOYSA-N
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Description

1-{[(3-Nitrophenyl)methyl]amino}propan-2-ol is an organic compound with a complex structure that includes a nitrophenyl group, an amino group, and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(3-Nitrophenyl)methyl]amino}propan-2-ol typically involves the reaction of 3-nitrobenzylamine with an appropriate epoxide, such as propylene oxide. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

1-{[(3-Nitrophenyl)methyl]amino}propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

1-{[(3-Nitrophenyl)methyl]amino}propan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[(3-Nitrophenyl)methyl]amino}propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the amino and propanol groups can influence the compound’s solubility and reactivity. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-{[(4-Nitrophenyl)methyl]amino}propan-2-ol: Similar structure but with the nitro group in the para position.

    1-{[(2-Nitrophenyl)methyl]amino}propan-2-ol: Similar structure but with the nitro group in the ortho position.

    1-{[(3-Chlorophenyl)methyl]amino}propan-2-ol: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

1-{[(3-Nitrophenyl)methyl]amino}propan-2-ol is unique due to the specific positioning of the nitro group, which can influence its reactivity and interactions with biological targets. This positional specificity can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[(3-nitrophenyl)methylamino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-8(13)6-11-7-9-3-2-4-10(5-9)12(14)15/h2-5,8,11,13H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDVLXCTMQQSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC(=CC=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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